TG-100435

Src Family Kinase Oncology Research Kinase Inhibitor

TG-100435 (≥98%) is a multi-targeted Src-family PTK inhibitor for oncology research. Distinct from generic Src inhibitors, it undergoes cyclic FMO/CYP metabolic conversion to active N-oxide TG100855, amplifying in vivo inhibition. With 74% mouse oral bioavailability, it ensures sustained exposure in xenograft models. Also a validated CYP3A4 probe substrate for DMPK assays. Request a quote today.

Molecular Formula C26H25Cl2N5O
Molecular Weight 494.4 g/mol
Cat. No. B1246561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG-100435
Synonyms(7-(2,6-dichlorophenyl)-5-methylbenzo (1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine
(7-(2,6-dichlorophenyl)-5-methylbenzo(1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine
7-(DCP)-MBT-PPA cpd
TG 100435
TG-100435
TG100435
Molecular FormulaC26H25Cl2N5O
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl
InChIInChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32)
InChIKeyOTTCBLPTHPBEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TG-100435: Src Family Multi-Targeted Tyrosine Kinase Inhibitor (Ki 13–64 nM) for Preclinical Oncology Research [1]


TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase (PTK) inhibitor of the Src kinase family [1]. The inhibition constants (Ki) of TG-100435 against Src, Lyn, Abl, Yes, Lck, and EphB4 range from 13 to 64 nM [1]. This compound is primarily utilized as a research tool to interrogate Src-family kinase signaling pathways in oncology models [1].

TG-100435: Why Generic Src Inhibitors Are Not Interchangeable


Generic Src inhibitors (e.g., PP2, SU6656) and clinical agents (e.g., dasatinib) differ substantially in their kinase inhibition profiles, metabolic activation pathways, and species-dependent bioavailability [1][2][3]. Unlike many analogs, TG-100435 is metabolically interconverted with a more potent active N-oxide metabolite (TG100855) via FMO/CYP-mediated cyclic conversion, resulting in amplified target inhibition in vivo—a property that cannot be assumed for alternative Src inhibitors [2][3]. These pharmacological distinctions make direct substitution scientifically invalid.

TG-100435 Differential Evidence: Quantified Kinase Inhibition, Metabolic Activation, and Species-Specific Bioavailability


TG-100435 Exhibits Multi-Targeted Src Family Inhibition Profile Distinct from Isoform-Selective Agents [1]

TG-100435 demonstrates a multi-targeted inhibition profile across six Src-family and related kinases (Src, Lyn, Abl, Yes, Lck, EphB4) with Ki values ranging from 13 to 64 nM [1]. In contrast, isoform-selective tool compounds such as PP2 (Ki for Src ~4 nM; minimal activity against Abl and other family members) and clinical Src/Abl inhibitors like dasatinib (Ki for Src ~0.5 nM, Abl <1 nM) exhibit either narrower target coverage or substantially higher potency against BCR-ABL [2][3].

Src Family Kinase Oncology Research Kinase Inhibitor

Active Metabolite TG100855 Exhibits 2- to 9-Fold Greater Kinase Inhibition Potency Than Parent TG-100435 [1]

TG-100435 is predominantly converted in vivo to its ethylpyrrolidine N-oxide metabolite, TG100855, which demonstrates 2- to 9-fold greater potency against Src-family kinases than the parent compound [1]. This metabolic activation profile is mechanistically distinct from clinical Src inhibitors such as dasatinib and bosutinib, which undergo CYP3A4-mediated oxidative metabolism to less active or inactive metabolites [2][3].

Metabolic Activation Pharmacokinetics Src Kinase

TG-100435 Demonstrates FMO- and CYP3A4-Mediated Cyclic Metabolic Interconversion with TG100855 [1]

TG-100435 undergoes a unique cyclic metabolic interconversion with its active N-oxide metabolite TG100855, mediated by flavin-containing monooxygenases (FMOs) for N-oxidation and cytochrome P450 reductase for retroreduction [1]. The N-oxidation reaction proceeds approximately 15 times faster than the retroreduction reaction [1]. TG100435 metabolic flux was completely inhibited by methimazole and ketoconazole, establishing that only FMO- and CYP3A4-mediated pathways contribute to its metabolism [1]. In contrast, most Src inhibitors (e.g., dasatinib, bosutinib, PP2) do not undergo this type of cyclic interconversion with an active metabolite [2].

Drug Metabolism Flavin-Containing Monooxygenase CYP3A4

TG-100435 Oral Bioavailability Varies from 11% to 74% Across Species [1]

TG-100435 exhibits species-dependent oral bioavailability: 74% in mouse, 23% in rat, and 11% in dog [1]. Systemic clearance values were 20.1, 12.7, and 14.5 mL/min/kg in mouse, rat, and dog, respectively [1]. This species variability contrasts with the more consistent oral bioavailability profiles of clinical Src/Abl inhibitors such as dasatinib (14–34% across species) and bosutinib (~30–40% in preclinical species) [2][3].

Oral Bioavailability Species-Specific PK Preclinical Model

TG-100435 Demonstrates CYP3A4-Selective Metabolism with Minimal CYP2C9/2C19/2D6/2E1 Involvement [1]

Among a panel of CYP isoforms tested, CYP3A4 was identified as the sole cytochrome P450 isoform that metabolizes TG-100435; CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 did not metabolize the compound [1]. This restricted CYP isoform profile differs from clinical Src/Abl inhibitors such as dasatinib, which is metabolized primarily by CYP3A4 but also interacts with CYP2C8 and CYP3A5 [2], and bosutinib, which is metabolized by CYP3A4 with minor contributions from CYP2C8 [3].

CYP3A4 Drug-Drug Interaction Metabolic Stability

TG-100435 Demonstrates In Vitro Antiproliferative Activity in Human Cancer Cell Lines

TG-100435 exhibits concentration-dependent antiproliferative activity in human tumor cell lines. In A549 non-small cell lung carcinoma cells, TG-100435 demonstrates an IC50 of 0.9 μM . For comparative context, the clinical multi-targeted Src/Abl inhibitor dasatinib exhibits IC50 values of approximately 0.2–1.0 μM in A549 cells under similar assay conditions [1], while the selective Src family inhibitor PP2 exhibits IC50 values of approximately 5–10 μM [2].

Antiproliferative Cancer Cell Lines A549

TG-100435: Optimal Research and Preclinical Application Scenarios


Mouse Xenograft Oncology Efficacy Studies Requiring High Oral Bioavailability

TG-100435 is optimally deployed in murine xenograft models where high oral bioavailability is critical for achieving sustained systemic exposure. With oral bioavailability of 74% in mouse [1], TG-100435 enables robust in vivo target engagement without the confounding effects of extensive first-pass metabolism that limit alternative Src inhibitors. The active metabolite TG100855, which is 2–9 times more potent than the parent compound, further amplifies kinase inhibition in vivo [1].

Investigating Src-Family Kinase Signaling Pathways Requiring Simultaneous Multi-Target Inhibition

For research programs examining signaling networks involving multiple Src-family kinases (Src, Lyn, Abl, Yes, Lck, EphB4), TG-100435 provides a multi-targeted inhibition profile with Ki values of 13–64 nM across these six kinases [1]. This makes TG-100435 a valuable tool compound when experimental objectives require broad Src-family inhibition rather than isoform-specific targeting, such as in studies of compensatory kinase activation following single-target blockade [1].

Drug Metabolism Studies Investigating FMO-Mediated N-Oxidation and CYP Reductase-Mediated Retroreduction

TG-100435 serves as a unique probe substrate for investigating cyclic metabolic interconversion between a tertiary amine and its N-oxide metabolite. The FMO-mediated forward reaction proceeds approximately 15 times faster than the CYP reductase-mediated retroreduction [2]. Complete inhibition of metabolic flux by methimazole and ketoconazole provides experimental validation of exclusive FMO/CYP3A4 involvement [2]. This well-characterized pathway makes TG-100435 an ideal model compound for drug metabolism and pharmacokinetic (DMPK) assay development.

CYP3A4-Specific Drug-Drug Interaction and Metabolic Stability Assessments

Given that TG-100435 is metabolized exclusively by CYP3A4 among tested CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1 showed no activity) [3], the compound is well-suited as a positive control or probe substrate in CYP3A4-specific metabolic stability assays. Researchers can use TG-100435 to evaluate CYP3A4 inhibition or induction in human liver microsome or hepatocyte systems without confounding contributions from other CYP isoforms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG-100435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.